molecular formula C24H27N3O3S B6494059 1-[6-ethyl-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide CAS No. 866847-33-8

1-[6-ethyl-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide

Cat. No.: B6494059
CAS No.: 866847-33-8
M. Wt: 437.6 g/mol
InChI Key: WQYOMHRBESKDLY-UHFFFAOYSA-N
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Description

1-[6-ethyl-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide is a complex organic compound featuring a quinoline core, a piperidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-ethyl-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonylation, where the quinoline derivative reacts with sulfonyl chloride in the presence of a base such as pyridine.

    Formation of the Piperidine Ring: The piperidine ring is formed via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline-sulfonyl intermediate.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of the piperidine derivative with an appropriate carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[6-ethyl-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the quinoline ring or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce partially or fully reduced quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where quinoline derivatives have shown efficacy, such as malaria or cancer.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-[6-ethyl-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, affecting replication and transcription processes. The sulfonyl group may enhance binding affinity to specific proteins, while the piperidine ring can modulate the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinidine: An antiarrhythmic agent also featuring a quinoline structure.

    Sulfonylureas: A class of compounds with sulfonyl groups, used as antidiabetic agents.

Uniqueness

1-[6-ethyl-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide is unique due to its combination of a quinoline core, a sulfonyl group, and a piperidine ring. This structural combination may confer unique biological activities and pharmacokinetic properties not seen in other similar compounds.

Properties

IUPAC Name

1-[6-ethyl-3-(4-methylphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S/c1-3-17-6-9-21-20(14-17)23(27-12-10-18(11-13-27)24(25)28)22(15-26-21)31(29,30)19-7-4-16(2)5-8-19/h4-9,14-15,18H,3,10-13H2,1-2H3,(H2,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYOMHRBESKDLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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